CMX 001

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

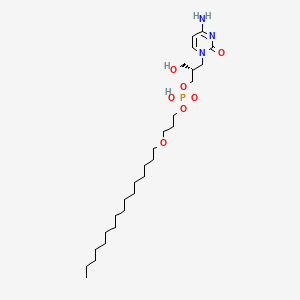

[(2S)-2-[(4-amino-2-oxopyrimidin-1-yl)methyl]-3-hydroxypropyl] 3-hexadecoxypropyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-36-38(33,34)37-24-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVMSXUYZJYBDG-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(O)OCC(CN1C=CC(=NC1=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(O)OC[C@@H](CN1C=CC(=NC1=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N3O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis and Trajectory of CMX-001 (Brincidofovir): A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CMX-001, later known as brincidofovir, emerged from the need for a broad-spectrum antiviral agent with an improved safety profile over its parent compound, cidofovir.[1] Cidofovir, while effective against a range of double-stranded DNA (dsDNA) viruses, is hampered by its poor oral bioavailability and significant nephrotoxicity, requiring intravenous administration and pre-hydration.[2] CMX-001 was designed as a lipid conjugate of cidofovir to overcome these limitations.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of CMX-001, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

CMX-001 is a lipid conjugate of cidofovir, specifically a phosphonic acid, [[(S)-2-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy]methyl]mono[3-(hexadecyloxy)propyl] ester.[2] This molecular design links a lipid moiety to the phosphonate group of cidofovir, creating a prodrug that leverages endogenous lipid uptake pathways for enhanced intracellular delivery.[3][4] This structural modification results in higher intracellular concentrations of the active antiviral agent and lower plasma concentrations of cidofovir, thereby increasing potency and reducing the risk of kidney toxicity.[1][2]

In Vitro Antiviral Activity

Preclinical studies demonstrated the potent and broad-spectrum antiviral activity of CMX-001 against all five families of dsDNA viruses that cause disease in humans. The conjugation of the lipid moiety significantly enhances its in vitro potency compared to cidofovir.

| Virus Family | Virus | EC50 (µM) of CMX-001 | Fold Enhancement vs. Cidofovir |

| Poxviridae | Variola virus | 0.05 - 0.21 | 97 to 271-fold |

| Vaccinia virus | ~0.1 | 100-fold | |

| Ectromelia virus | ~0.8 | 24-fold | |

| Herpesviridae | Cytomegalovirus (CMV) | ~0.001 | >100-fold |

| Herpes Simplex Virus (HSV-1) | 0.009 - 0.06 | >100-fold | |

| Herpes Simplex Virus (HSV-2) | 0.009 - 0.027 | >100-fold | |

| Varicella-Zoster Virus (VZV) | ~0.0004 | Not Specified | |

| Epstein-Barr Virus (EBV) | 0.02 - 0.04 | Not Specified | |

| Adenoviridae | Adenovirus | 0.001 - 0.27 | >100-fold |

| Polyomaviridae | BK virus | Not Specified | Not Specified |

| JC virus | 0.0055 | Not Specified | |

| Papillomaviridae | Human Papillomavirus (HPV) | Not Specified | Not Specified |

Table 1: In Vitro Antiviral Activity of CMX-001 against various dsDNA viruses. The 50% effective concentration (EC50) values demonstrate the enhanced potency of CMX-001 compared to its parent compound, cidofovir.[2]

Animal Model Efficacy

The efficacy of CMX-001 was evaluated in various animal models of dsDNA virus infections, providing crucial data for its development, particularly for smallpox under the FDA's Animal Rule.

| Animal Model | Virus | Key Findings |

| New Zealand White Rabbits | Rabbitpox virus (intradermal infection) | Statistically significant decrease in maximum clinical score and weight loss compared to placebo. A single dose was sufficient to prevent lethal disease.[5][6][7][8][9] |

| BALB/c Mice | Herpes Simplex Virus (HSV-1 and HSV-2) | Significantly reduced mortality with doses of 1.25 to 5 mg/kg even with delayed treatment. Virus titers in organs were 3 to 5 log10 pfu/gram lower than in acyclovir-treated mice. |

| Syrian Hamsters | Adenovirus | Effective in preventing viral replication in key organs.[10] |

Table 2: Summary of CMX-001 Efficacy in Key Animal Models. These studies demonstrated the in vivo potential of CMX-001 as a prophylactic and therapeutic agent.

Mechanism of Action

The mechanism of action of CMX-001 involves a multi-step intracellular process that ultimately inhibits viral DNA synthesis.

Figure 1: Mechanism of Action of CMX-001 (Brincidofovir). This diagram illustrates the intracellular conversion of CMX-001 to its active form, cidofovir diphosphate, which then inhibits viral DNA polymerase, leading to the termination of viral DNA synthesis.[4][11][12]

Clinical Development

CMX-001 has undergone extensive clinical development for the prevention and treatment of several dsDNA viral infections.

Phase II Clinical Trials

Early to mid-stage clinical trials provided evidence of the safety and efficacy of CMX-001 in various patient populations.

| Trial Identifier | Indication | Key Outcomes |

| Study 201 | CMV Prophylaxis in HCT Recipients | 230 subjects randomized. Showed potential to improve outcomes for immunosuppressed patients with no evidence of myelosuppression or nephrotoxicity.[13] |

| Study 202 | Adenovirus infection in HCT recipients | 48 subjects. Confirmed lack of hematologic and renal toxicity. Showed a trend towards decreased progression of adenovirus disease and a decrease in overall mortality with twice-weekly dosing.[14] |

| Open-Label Study (CMX001-350) | Life-threatening dsDNA viral infections | Enrolled patients with infections from all five families of dsDNA viruses. Provided important supportive data for the broad-spectrum activity of CMX-001.[15] |

Table 3: Summary of Key Phase II Clinical Trials of CMX-001. These trials established the safety profile and demonstrated the antiviral activity of CMX-001 in humans.

Phase III Clinical Trial (SUPPRESS)

The SUPPRESS trial (NCT01769170) was a pivotal Phase III study evaluating CMX-001 for the prevention of clinically significant cytomegalovirus (CMV) infection in adult allogeneic hematopoietic cell transplant (HCT) recipients.

Figure 2: Workflow of the SUPPRESS Phase III Clinical Trial (NCT01769170). This diagram outlines the key stages of the trial from patient screening and enrollment to treatment and follow-up, culminating in the assessment of primary and secondary endpoints.

The SUPPRESS trial did not meet its primary endpoint of preventing clinically significant CMV infection by week 24 post-transplant. While there was a lower incidence of CMV infection in the brincidofovir arm during the treatment phase (up to week 14), this benefit was not sustained after treatment discontinuation. The trial also showed a non-statistically significant increase in mortality in the brincidofovir arm, which was suggested to be driven by a higher incidence of graft-versus-host-disease (GVHD).

Experimental Protocols

In Vitro Antiviral Assays: Plaque Reduction Assay (Example for Vaccinia Virus)

A common method to determine the in vitro efficacy of an antiviral agent is the plaque reduction assay.

-

Cell Culture: Confluent monolayers of a suitable cell line (e.g., BSC-40 cells for vaccinia virus) are prepared in multi-well plates.[16][17][18][19]

-

Virus Inoculation: Cells are infected with a standardized amount of virus (e.g., a multiplicity of infection of 0.1) and incubated for a set period to allow for viral entry.[16][17][18][19]

-

Drug Treatment: The virus inoculum is removed, and cell culture medium containing serial dilutions of CMX-001 is added to the wells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for vaccinia virus).

-

Plaque Visualization and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

EC50 Determination: The concentration of CMX-001 that reduces the number of plaques by 50% compared to the untreated control is calculated as the EC50 value.

Animal Model: Rabbitpox Virus Intradermal Infection Model

This model was crucial for evaluating the efficacy of CMX-001 for smallpox.

-

Animal Subjects: New Zealand White rabbits are used as the animal model.[5][6][7][8][9]

-

Viral Challenge: Rabbits are infected via intradermal injection of a lethal dose of rabbitpox virus.[5][6][7][8][9]

-

Treatment: CMX-001 is administered orally at various doses and schedules, often initiated at the first sign of clinical disease (e.g., lesions).

-

Monitoring: Animals are monitored daily for clinical signs of disease (e.g., lesion development, weight loss, fever) and survival.

-

Endpoint Analysis: The primary endpoints are typically survival and reduction in disease severity (clinical scores).

Conclusion

CMX-001 (brincidofovir) represents a significant advancement in antiviral drug development, born from a rational design to improve upon an existing therapeutic. Its lipid-conjugate structure successfully enhances oral bioavailability and intracellular drug delivery, leading to potent broad-spectrum activity against dsDNA viruses with a reduced risk of nephrotoxicity compared to cidofovir. While the Phase III SUPPRESS trial for CMV prophylaxis in HCT recipients did not meet its primary endpoint, the extensive preclinical and clinical data have established its antiviral efficacy and safety profile. The development of CMX-001, particularly its approval for smallpox, underscores the importance of innovative prodrug strategies in addressing unmet medical needs in infectious diseases. Further research and clinical evaluation continue to explore the full potential of this important antiviral agent.

References

- 1. Brincidofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Brincidofovir in Preparation for a Potential Smallpox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rabbitpox in New Zealand White Rabbits: A Therapeutic Model for Evaluation of Poxvirus Medical Countermeasures Under the FDA Animal Rule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]

- 7. Frontiers | Rabbitpox in New Zealand White Rabbits: A Therapeutic Model for Evaluation of Poxvirus Medical Countermeasures Under the FDA Animal Rule [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]

- 11. What is the mechanism of Brincidofovir? [synapse.patsnap.com]

- 12. Brincidofovir - Wikipedia [en.wikipedia.org]

- 13. Chimerix reports Phase II trial data of CMX001 - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. Chimerix Commences CMX001 Open-Label Clinical Study for the Treatment of Patients With Life-Threatening or Serious dsDNA Viral Infections [prnewswire.com]

- 16. med.upenn.edu [med.upenn.edu]

- 17. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Core of CMX001: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental basic research applications of CMX001, also known as brincidofovir. CMX001 is a lipid conjugate of cidofovir, a nucleotide analog antiviral agent. This modification enhances its oral bioavailability and intracellular penetration, leading to potent activity against a broad spectrum of double-stranded DNA (dsDNA) viruses. This document provides a comprehensive overview of its mechanism of action, quantitative antiviral activity, and detailed experimental protocols relevant to its preclinical evaluation.

Mechanism of Action: Intracellular Activation and Viral DNA Polymerase Inhibition

CMX001 exerts its antiviral effect through a multi-step intracellular process. As a prodrug, it is designed to efficiently cross cell membranes due to its lipophilic nature. Once inside the host cell, the lipid moiety is cleaved by cellular lipases to release cidofovir. Subsequently, cellular kinases phosphorylate cidofovir, first to cidofovir monophosphate and then to its active form, cidofovir diphosphate.[1]

Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerase, an enzyme essential for the replication of the viral genome. By mimicking the natural substrate, deoxycytidine triphosphate (dCTP), cidofovir diphosphate is incorporated into the growing viral DNA chain. However, due to the structure of cidofovir, the addition of the next nucleotide is blocked, leading to premature chain termination and the inhibition of viral replication.[1]

Quantitative Antiviral Activity

The in vitro efficacy of CMX001 has been evaluated against a wide range of dsDNA viruses. The following tables summarize the 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%. Lower EC50 values indicate greater antiviral potency.

Table 1: Antiviral Activity of CMX001 against Orthopoxviruses

| Virus | Strain | Cell Line | EC50 (µM) |

| Variola virus | Multiple | BSC-40 | 0.05 - 0.21 |

| Vaccinia virus | Multiple | MRC-5 | 0.1 - 1.0 |

| Monkeypox virus | Multiple | Vero | 0.2 - 1.2 |

| Cowpox virus | Multiple | HFF | 0.3 - 1.5 |

| Ectromelia virus | Multiple | BSC-40 | ~0.5 |

| Rabbitpox virus | Multiple | Vero | ~0.5 |

Table 2: Antiviral Activity of CMX001 against other dsDNA Viruses

| Virus Family | Virus | Strain | Cell Line | EC50 (µM) |

| Herpesviridae | Cytomegalovirus (CMV) | AD169 | HFF | 0.004 - 0.01 |

| Herpes Simplex Virus 1 (HSV-1) | KOS | HFF | 0.02 - 0.05 | |

| Herpes Simplex Virus 2 (HSV-2) | G | HFF | 0.03 - 0.07 | |

| Varicella-Zoster Virus (VZV) | Ellen | MRC-5 | 0.01 - 0.03 | |

| Adenoviridae | Adenovirus (AdV) | Type 5 | A549 | 0.01 - 0.1 |

| Polyomaviridae | BK virus | Dunlop | RPTECs | 0.13 |

| JC virus | Not widely reported | |||

| Papillomaviridae | Human Papillomavirus (HPV) | Multiple | In vitro data limited | |

| Parvoviridae | Parvovirus B19 | EPCs, UT7/EpoS1 | 0.22 - 14.3 |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the antiviral activity of CMX001.

Plaque Reduction Assay (PRA)

This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds against cytopathic viruses.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero, BSC-40, or A549 cells)

-

Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

-

Virus stock of known titer (Plaque Forming Units/mL)

-

CMX001 stock solution

-

Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or 0.5% agarose)

-

Phosphate-Buffered Saline (PBS)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6- or 12-well cell culture plates

Protocol:

-

Cell Seeding: Seed the host cells in 6- or 12-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of CMX001 in serum-free cell culture medium.

-

Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.

-

Infection: Aspirate the growth medium from the confluent cell monolayers. Wash the cells once with PBS. Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: Remove the virus inoculum and add the different concentrations of CMX001 or control medium to the respective wells.

-

Overlay: After a 1-hour incubation with the compound, remove the medium and add the semi-solid overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

Staining: Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.

Quantitative Polymerase Chain Reaction (qPCR) Assay

This assay quantifies the amount of viral DNA in a sample, providing a measure of viral replication.

Materials:

-

Infected cell lysates or supernatant

-

DNA extraction kit

-

Primers and probe specific to a conserved region of the viral genome

-

qPCR master mix

-

qPCR instrument

-

Standard curve material (plasmid DNA containing the target viral sequence of known concentration)

Protocol:

-

Sample Preparation: Culture host cells and infect them with the virus in the presence of various concentrations of CMX001. After the desired incubation period, harvest the cells or supernatant.

-

DNA Extraction: Extract total DNA from the samples using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Standard Curve Preparation: Prepare a serial dilution of the standard curve material with known copy numbers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, specific primers, and probe. Add the extracted DNA from the samples and the standard curve dilutions to the respective wells of a qPCR plate.

-

qPCR Amplification: Perform the qPCR reaction using a thermal cycler with an appropriate program for the target virus. The program typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Data Analysis: The qPCR instrument will generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the copy number of the standards. The viral DNA copy number in the experimental samples is determined by interpolating their Ct values onto the standard curve. The EC50 is the drug concentration that reduces the viral DNA copy number by 50% compared to the untreated virus control.

Conclusion

CMX001 is a potent antiviral agent with a well-defined mechanism of action and broad-spectrum activity against a variety of clinically significant dsDNA viruses. The enhanced oral bioavailability and favorable safety profile compared to its parent compound, cidofovir, make it a valuable tool for both basic research and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of CMX001 and other novel antiviral candidates. The structured presentation of quantitative data and a clear understanding of its molecular interactions will aid researchers in designing and interpreting future studies in the field of antiviral drug discovery.

References

CMX001 (Brincidofovir): A Technical Literature Review for Drug Development Professionals

An In-depth Guide to the Core Science, Preclinical Data, and Clinical Development of a Broad-Spectrum Antiviral Agent

Introduction

CMX001, now known as brincidofovir, is a lipid conjugate of cidofovir developed to provide a more potent and safer alternative to its parent compound for the treatment of infections caused by double-stranded DNA (dsDNA) viruses. This technical guide provides a comprehensive review of the available literature on CMX001, focusing on its mechanism of action, preclinical efficacy, and clinical development. The information is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.

Core Concepts: Mechanism of Action

CMX001 is a prodrug designed for enhanced oral bioavailability and increased intracellular concentrations of the active antiviral agent, cidofovir diphosphate.[1][2] The lipid component of the molecule facilitates its entry into host cells.[2] Once inside the cell, the lipid moiety is cleaved, releasing cidofovir.[2] Cellular enzymes then phosphorylate cidofovir to its active diphosphate form.[2] Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and subsequent inhibition of viral replication.[3]

Figure 1: Mechanism of action of CMX001 (Brincidofovir).

Quantitative Data Summary

In Vitro Antiviral Activity

CMX001 has demonstrated potent in vitro activity against a wide range of dsDNA viruses. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |

| Poxviridae | Variola virus | Not Specified | 0.0011 | [4] |

| Poxviridae | Vaccinia virus | Not Specified | 0.002 | [4] |

| Poxviridae | Monkeypox virus | Not Specified | 0.004 | [4] |

| Herpesviridae | Cytomegalovirus (CMV) | Not Specified | 0.004 | [4] |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Not Specified | 0.009 | [4] |

| Herpesviridae | Varicella-Zoster Virus (VZV) | Not Specified | 0.001 | [4] |

| Adenoviridae | Adenovirus (multiple serotypes) | Not Specified | 0.001 - 0.27 | [4] |

| Polyomaviridae | BK virus | Not Specified | 0.01 | [4] |

In Vivo Efficacy in Animal Models

The efficacy of CMX001 has been evaluated in various animal models of dsDNA virus infections. Key survival data from these studies are presented below.

Rabbitpox Model

| Treatment Group | Treatment Initiation (Post-Infection) | Survival Rate (%) | Reference |

| Placebo | - | 48 | [1] |

| Brincidofovir | Onset of Fever | 100 | [1] |

| Brincidofovir | 24 hours post-fever | 93 | [1] |

| Brincidofovir | 48 hours post-fever | 93 | [1] |

Mousepox (Ectromelia Virus) Model

| Treatment Group | Treatment Initiation (Post-Infection) | Survival Rate (%) | Reference |

| Placebo | - | Not specified | [5] |

| Brincidofovir (20/5/5 mg/kg) | Day 4 | 72% improvement vs. placebo | [5] |

| Brincidofovir (10/5/5 mg/kg) | Day 4 | 78 | [5] |

Experimental Protocols

In Vitro Antiviral Activity Assays

General Protocol for EC50 Determination:

-

Cell Culture: Appropriate host cell lines for the specific virus being tested are cultured in 96-well plates to form a confluent monolayer.

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of the virus.

-

Drug Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of CMX001. A no-drug control is included.

-

Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) or plaques in the control wells.

-

Assessment of Antiviral Effect: The antiviral activity is determined by quantifying the inhibition of viral replication. Common methods include:

-

Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques. The EC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the control.

-

CPE Inhibition Assay: Microscopically assessing the extent of virus-induced CPE. The EC50 is the concentration that protects 50% of the cell monolayer from destruction.

-

Neutral Red Uptake Assay: Staining viable cells with neutral red dye. The EC50 is the concentration that results in a 50% increase in dye uptake compared to the virus control.

-

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

Figure 2: General workflow for in vitro EC50 determination.

In Vivo Animal Efficacy Studies

Rabbitpox Model Protocol: [1]

-

Animal Model: New Zealand White rabbits are used.

-

Viral Challenge: Rabbits are infected intradermally with a lethal dose of rabbitpox virus (Utrecht strain).

-

Monitoring: Animals are monitored daily for clinical signs of disease, including fever, weight loss, and lesion development.

-

Treatment Initiation: Treatment with CMX001 or placebo is initiated at a predetermined time point, such as the onset of fever or a specified number of days post-infection.

-

Dosing: CMX001 is administered orally at specified doses and frequencies.

-

Endpoint: The primary endpoint is survival. Secondary endpoints may include changes in clinical scores, viral load in blood and tissues, and time to resolution of clinical signs.

-

Data Analysis: Survival curves are generated and compared between treatment and placebo groups using statistical methods such as the log-rank test.

Mousepox (Ectromelia Virus) Model Protocol: [5]

-

Animal Model: BALB/c mice are commonly used.

-

Viral Challenge: Mice are infected intranasally with a lethal dose of ectromelia virus (Moscow strain).

-

Treatment: CMX001 or placebo is administered orally at specified doses and schedules, typically starting a few days after infection.

-

Endpoint: The primary endpoint is survival.

-

Data Analysis: Survival rates are compared between the CMX001-treated and placebo groups.

Clinical Development

CMX001 has been evaluated in several clinical trials for the prevention and treatment of various dsDNA virus infections in different patient populations.

Phase II Study for the Prevention of Cytomegalovirus (CMV) Infection (NCT00942305)

-

Objective: To evaluate the safety, tolerability, and ability of CMX001 to prevent or control CMV infection in hematopoietic stem cell transplant (HSCT) recipients.[6]

-

Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation study.[6]

-

Patient Population: CMV-seropositive (R+) HSCT recipients.[6]

-

Intervention: CMX001 administered orally once or twice weekly for up to 11 weeks, initiated after engraftment.[6]

-

Key Inclusion Criteria: Aged ≥18 years, CMV seropositive before allogeneic HSCT, less than 30 days post-transplant, and evidence of engraftment.[6]

-

Key Exclusion Criteria: Active CMV disease within 6 months prior to enrollment, HIV positive, active hepatitis B or C.[7]

Phase III Study for the Prevention of CMV Infection (SUPPRESS - NCT01769170)

-

Objective: To determine the safety and efficacy of CMX001 for the prevention of CMV infection in CMV-seropositive HSCT recipients.[8][9]

-

Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[8][9]

-

Patient Population: Approximately 450 CMV-seropositive subjects who had undergone allogeneic HSCT.[8][9]

-

Intervention: Oral CMX001 or placebo administered from as early as possible after transplant but no later than Day 28, and continued through Week 14.[8][9]

-

Key Inclusion Criteria: Allogeneic HSCT recipients with prior evidence of CMV exposure and negative for CMV viremia at screening.[8]

-

Key Exclusion Criteria: Receipt of anti-CMV therapy post-transplant, prior treatment with CMX001.[8]

Figure 3: Logical progression from Phase II to Phase III clinical trials.

Conclusion

CMX001 (brincidofovir) is a potent antiviral agent with a broad spectrum of activity against clinically significant dsDNA viruses. Its unique lipid-conjugate design offers advantages in terms of oral bioavailability and intracellular drug delivery. Preclinical studies have demonstrated significant efficacy in animal models of severe viral diseases. While clinical development has explored its potential in preventing and treating viral infections in immunocompromised patient populations, further research is ongoing to fully define its therapeutic role. This technical guide provides a foundational overview of the key scientific and clinical data available for CMX001, serving as a valuable resource for professionals in the field of antiviral drug development.

References

- 1. Efficacy of delayed brincidofovir treatment against a lethal rabbitpox virus challenge in New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]

- 4. Brincidofovir (CMX001) Toxicity Associated with Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity from GVHD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose Escalation Study Of The Safety, Tolerability And Ability Of CMX001 To Prevent Or Control CMV Infection In R+ Hematopoietic Stem Cell Transplant Recipients | Dana-Farber Cancer Institute [dana-farber.org]

- 7. journals.asm.org [journals.asm.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Properties of CMX001 (Brincidofovir)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX001, known as brincidofovir (BCV), is an investigational oral antiviral agent with a broad spectrum of activity against double-stranded DNA (dsDNA) viruses. Developed as a lipid conjugate of cidofovir (CDV), CMX001 exhibits enhanced oral bioavailability and an improved safety profile compared to its parent compound. This technical guide provides a comprehensive overview of the core properties of CMX001, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, with a focus on data and methodologies relevant to the scientific community.

Mechanism of Action

CMX001 is a prodrug that leverages endogenous lipid uptake pathways to enter cells. Once intracellular, the lipid moiety is cleaved, releasing cidofovir. Cellular enzymes then phosphorylate cidofovir to its active diphosphate form, cidofovir diphosphate (CDV-PP). CDV-PP acts as a competitive inhibitor of viral DNA polymerase, serving as an alternative substrate that, upon incorporation into the growing viral DNA chain, leads to the termination of DNA synthesis and subsequent inhibition of viral replication.

Data Presentation

In Vitro Antiviral Activity

CMX001 has demonstrated potent in vitro activity against a wide range of dsDNA viruses. The half-maximal effective concentrations (EC50) are summarized below.

| Viral Family | Virus | Strain(s) | Cell Line | EC50 (µM) | Reference |

| Poxviridae | Variola virus | BSH74, SOM77, JPN51, UNK52, BRZ66 | BSC-40 | 0.05 - 0.21 | [1][2] |

| Vaccinia virus | ~0.07 - 0.8 | [2] | |||

| Ectromelia virus | ~0.07 - 0.8 | [2] | |||

| Rabbitpox virus | ~0.07 - 0.8 | [2] | |||

| Monkeypox virus | ~0.07 - 0.8 | [2] | |||

| Cowpox virus | ~0.07 - 0.8 | [2] | |||

| Herpesviridae | Cytomegalovirus (CMV) | Potent activity | |||

| Adenoviridae | Adenovirus (AdV) | Potent activity | |||

| Polyomaviridae | BK virus | Potent activity | |||

| JC virus | Potent activity | ||||

| Papillomaviridae | Human Papillomavirus (HPV) | Potent activity |

Pharmacokinetic Properties

The pharmacokinetic profile of CMX001 has been evaluated in healthy adult volunteers following both oral and intravenous administration.

Table 2: Pharmacokinetic Parameters of Oral CMX001 in Healthy Adults

| Parameter | 100 mg Tablet | 100 mg Suspension |

| Oral Bioavailability | 13.4% | 16.8% |

| Cmax (ng/mL) | 480 | Not specified |

| Tmax (hours) | ~3 | Not specified |

| AUCtau (ng·hr/mL) | 3400 | Not specified |

| Volume of Distribution (L) | 1230 | 1230 |

Data compiled from multiple sources.

Table 3: Pharmacokinetic Parameters of Intravenous CMX001 in Healthy Adults

| Dose | Cmax (ng/mL) | AUC∞ (ng·h/mL) |

| 10 mg (2h infusion) | 613 | 1312 |

| 25 mg (2h infusion) | 1412 | 2889 |

| 50 mg (2h infusion) | 2952 | 5948 |

| 50 mg (4h infusion) | 1586 | 6570 |

Data from a single ascending dose study.

Experimental Protocols

In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)

This protocol outlines a standard method for determining the in vitro efficacy of CMX001 against dsDNA viruses.

Methodology:

-

Cell Culture: A suitable host cell line (e.g., BSC-40 for variola virus) is seeded into 96-well plates and cultured to form a confluent monolayer.

-

Virus Inoculation: The cell monolayers are infected with the target virus at a predetermined multiplicity of infection (MOI).

-

Compound Addition: Following viral adsorption, the inoculum is removed, and serial dilutions of CMX001 are added to the wells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3 days).

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in treated wells is compared to untreated controls to determine the concentration of CMX001 that inhibits plaque formation by 50% (EC50).

Rabbitpox Lethal Animal Model for Efficacy Testing

The efficacy of CMX001 against smallpox was established under the FDA's Animal Rule using a lethal rabbitpox virus infection model in New Zealand White rabbits.

Methodology:

-

Animal Model: New Zealand White rabbits are used as the animal model.

-

Viral Challenge: Animals are challenged with a lethal dose of rabbitpox virus via intradermal or aerosol routes.

-

Treatment Regimen: CMX001 is administered orally at various doses and schedules, with treatment initiated either pre- or post-exposure.

-

Monitoring: Animals are monitored daily for clinical signs of disease (e.g., fever, lesions, weight loss) and survival.

-

Endpoint: The primary efficacy endpoint is survival. Virological and immunological parameters may also be assessed.

Clinical Trial Protocol: Phase 2 Study for CMV Prevention (NCT00942305)

This study was a randomized, double-blind, placebo-controlled, dose-escalation trial to evaluate the safety and efficacy of CMX001 for the prevention of cytomegalovirus (CMV) infection in adult allogeneic hematopoietic stem cell transplant (HCT) recipients.

Study Design:

-

Participants: CMV-seropositive adult HCT recipients.

-

Intervention: CMX001 administered orally once or twice weekly, or placebo, for 9-11 weeks.

-

Primary Endpoint: The proportion of subjects with CMV viremia or disease through week 14 post-transplant.

-

Key Assessments:

-

Virology: Weekly monitoring of CMV DNA levels in plasma using a quantitative real-time PCR assay.

-

Safety: Monitoring of adverse events, clinical laboratory parameters (hematology, chemistry), and vital signs.

-

Conclusion

CMX001 (brincidofovir) is a promising broad-spectrum antiviral agent with a well-defined mechanism of action and a favorable pharmacokinetic and safety profile. Its potent in vitro activity against a range of dsDNA viruses, coupled with demonstrated efficacy in animal models and clinical trials, underscores its potential as a valuable therapeutic option for the treatment and prevention of diseases caused by these pathogens. The data and protocols presented in this guide are intended to support further research and development in this field.

References

CMX 001 and its biological targets

An In-Depth Technical Guide to CMX001 (Brincidofovir) and its Biological Targets

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CMX001, known as Brincidofovir (BCV), is a potent, orally bioavailable antiviral agent with a broad spectrum of activity against double-stranded DNA (dsDNA) viruses.[1] It is a lipid conjugate of the acyclic nucleotide phosphonate, cidofovir (CDV).[2] This strategic chemical modification significantly enhances the compound's therapeutic profile by increasing its oral bioavailability and intracellular delivery, thereby boosting its antiviral potency while mitigating the nephrotoxicity commonly associated with intravenous cidofovir.[3][4][5] Approved by the FDA under the brand name TEMBEXA® for the treatment of human smallpox disease, its mechanism of action and biological targets have been extensively studied.[3][6] This document provides a comprehensive technical overview of CMX001, focusing on its core mechanism, biological targets, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action

Brincidofovir's efficacy is rooted in its design as a targeted prodrug. The molecule mimics a natural lipid, lysophosphatidylcholine, which allows it to be actively taken up by cells using endogenous lipid uptake pathways.[7][8] This delivery mechanism ensures high intracellular concentrations of the drug in virus-infected cells.

Once inside the cell, the molecule undergoes a two-step activation process:

-

Cleavage: The lipid ester linkage of brincidofovir is cleaved by intracellular hydrolases, releasing the nucleotide analog cidofovir.[3][7]

-

Phosphorylation: Cellular kinases then phosphorylate cidofovir twice to form the pharmacologically active metabolite, cidofovir diphosphate (CDV-PP).[7][8]

The active antiviral, cidofovir diphosphate, selectively targets and inhibits viral DNA polymerase.[4][7] It acts through a dual mechanism:

-

Competitive Inhibition: CDV-PP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the viral DNA polymerase.

-

Chain Termination: CDV-PP can be incorporated into the elongating viral DNA strand. As it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond formation, it acts as a chain terminator, halting viral DNA synthesis.[4][7]

This targeted inhibition of viral DNA replication is the cornerstone of brincidofovir's antiviral activity.

Biological Targets

The primary biological target for the active metabolite of CMX001, cidofovir diphosphate, is the viral DNA polymerase .[7][9] By inhibiting this critical enzyme, the drug effectively halts the replication of a wide array of dsDNA viruses. The lipid conjugation enhances activity against orthopoxviruses by 24- to 271-fold compared to cidofovir alone.[2]

CMX001 has demonstrated potent in vitro activity against all five families of dsDNA viruses that cause disease in humans:[2]

-

Poxviridae: Including Variola virus (smallpox), Vaccinia virus, Monkeypox virus, and Ectromelia virus (mousepox).[2][10]

-

Herpesviridae: Such as Cytomegalovirus (CMV), Herpes Simplex Virus (HSV), and Varicella-Zoster Virus.[1][9]

-

Adenoviridae: A common cause of respiratory illness and a significant threat to immunocompromised patients.[1]

-

Papillomaviridae: The family of human papillomaviruses (HPV).[1]

Notably, brincidofovir has also shown activity against the Ebola virus, which is an RNA virus.[3][9] This effect is considered paradoxical as RNA viruses do not utilize a DNA polymerase for replication, and the exact mechanism for this activity is not fully elucidated.

Quantitative Data

Table 1: In Vitro Antiviral Activity of Brincidofovir (CMX001)

This table summarizes the 50% effective concentration (EC₅₀) of brincidofovir against various dsDNA viruses, highlighting its potency.

| Virus Family | Virus | Cell Line | EC₅₀ (nM) | Reference |

| Herpesviridae | Cytomegalovirus (CMV) | PDA | 5.5 | [1] |

| Poxviridae | Variola Virus | See Note 1 | [2] | |

| Poxviridae | Cowpox Virus | See Note 1 | [2] | |

| Poxviridae | Ectromelia Virus | See Note 1 | [2] | |

| Adenoviridae | Adenovirus (ADV) | A549 | Data Not Specified | [1] |

| Herpesviridae | Herpes Simplex Virus (HSV) | HFF | Data Not Specified | [1] |

Note 1: Specific EC₅₀ values were not provided in the search results, but the enhancement in activity for CMX001 over cidofovir was reported to be up to 271-fold for Variola virus and 24-fold for Ectromelia virus.[2]

Table 2: Key Pharmacokinetic Parameters of Brincidofovir

This table outlines the pharmacokinetic properties of brincidofovir and its active metabolite in humans.

| Parameter | Brincidofovir (Prodrug) | Cidofovir Diphosphate (Active) | Reference |

| Oral Bioavailability | 13.4% (tablet), 16.8% (suspension) | N/A | [3][11] |

| Plasma Protein Binding | >99.9% | N/A | [11] |

| Volume of Distribution (Vd) | 1230 L | N/A | [3] |

| Elimination Half-life (t½) | 19.3 hours | 113 hours | [11] |

| Cmax (100 mg oral tablet) | 251 ng/mL | N/A | [12] |

| AUC∞ (100 mg oral tablet) | 1394 ng·hr/mL | N/A | [12] |

Experimental Protocols & Workflows

Protocol 1: Determination of In Vitro Antiviral Efficacy (EC₅₀)

This protocol outlines a generalized method for assessing the 50% effective concentration (EC₅₀) of brincidofovir against a target dsDNA virus using a cell culture-based assay.

-

Cell Plating: Seed a suitable host cell line (e.g., A549 for Adenovirus, HFF for HSV, Vero for Poxviruses) into 96-well microtiter plates and incubate until a confluent monolayer is formed.

-

Drug Preparation: Prepare serial dilutions of brincidofovir in cell culture medium, ranging from high to low concentrations, along with a no-drug (vehicle) control.

-

Viral Infection: Remove the culture medium from the cell monolayers and infect the cells with a standardized inoculum of the target virus.

-

Drug Treatment: After a viral adsorption period (typically 1-2 hours), remove the inoculum and add the prepared serial dilutions of brincidofovir to the respective wells.

-

Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication and the development of a cytopathic effect (CPE) in the untreated control wells (typically 3-7 days).

-

Assay Readout: Quantify the viral activity. This can be done by:

-

Visual Scoring: Microscopically scoring the percentage of CPE in each well.

-

Cell Viability Assay: Using assays like MTT or MTS to measure the viability of the cells, which is inversely proportional to viral-induced cell death.

-

Plaque Reduction Assay: For viruses that form plaques, counting the number of plaques at each drug concentration compared to the control.

-

-

Data Analysis: Plot the percentage of viral inhibition against the logarithm of the drug concentration. Use a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the EC₅₀ value, which is the drug concentration that inhibits viral replication by 50%.

Protocol 2: Animal Model Efficacy Study (Orthopoxvirus)

This protocol describes a representative in vivo efficacy study using a lethal animal model of smallpox, such as the rabbitpox model in New Zealand White rabbits or the mousepox (ectromelia) model in mice.[5][13]

-

Acclimation & Randomization: Acclimate animals to the facility for a minimum period. Randomly assign animals to treatment groups (e.g., Placebo, Brincidofovir low dose, Brincidofovir high dose).

-

Viral Challenge: Infect all animals, except for a naive control group, with a predetermined lethal dose (e.g., 100x LD₅₀) of the orthopoxvirus via a clinically relevant route, such as intranasal or small particle aerosol.[5]

-

Treatment Administration: Initiate treatment at a specified time point post-infection (e.g., 24, 48, or 72 hours) to evaluate therapeutic efficacy. Administer brincidofovir or placebo via oral gavage according to the assigned group's dosing regimen (e.g., 10 mg/kg once daily for 5 days).

-

Monitoring: Monitor animals at least twice daily for the duration of the study (typically 21-28 days). Record key endpoints:

-

Survival: Primary endpoint.

-

Morbidity: Clinical signs of disease (e.g., lethargy, ruffled fur, lesions).

-

Body Weight: Daily body weight measurements as an indicator of health.

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: In satellite groups of animals, collect blood samples at various time points after dosing to measure plasma concentrations of brincidofovir and intracellular concentrations of cidofovir diphosphate in peripheral blood mononuclear cells (PBMCs).[13]

-

Virology: At scheduled time points or at the time of euthanasia, collect tissues (e.g., spleen, liver, lung) to determine viral titers via plaque assay.

-

Data Analysis:

-

Compare survival curves between groups using Kaplan-Meier analysis and the log-rank test.

-

Analyze differences in body weight and viral titers using appropriate statistical tests (e.g., ANOVA, t-test).

-

Correlate PK parameters with efficacy outcomes to establish therapeutic exposure targets.

-

Resistance

While naturally occurring resistance to brincidofovir is not known, it can develop under selective pressure in cell culture.[7] The mechanism of resistance involves specific amino acid substitutions in the target viral DNA polymerase, which can reduce the antiviral activity of brincidofovir.[7] Importantly, due to their distinct mechanisms of action, cross-resistance between brincidofovir and other anti-orthopoxvirus agents like tecovirimat is not expected.[7]

Conclusion

CMX001 (Brincidofovir) is a highly effective antiviral agent whose mechanism is centered on the targeted inhibition of viral DNA polymerase. Its innovative lipid-conjugate design serves as an exemplary case of prodrug strategy, successfully enhancing oral bioavailability and intracellular drug delivery while minimizing the toxicity of the parent compound, cidofovir. Through its potent activity against a wide range of clinically significant dsDNA viruses, particularly orthopoxviruses, brincidofovir stands as a critical tool in biodefense and the management of severe viral infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brincidofovir - Wikipedia [en.wikipedia.org]

- 4. What is Brincidofovir used for? [synapse.patsnap.com]

- 5. Efficacy of therapeutic intervention with an oral ether–lipid analogue of cidofovir (CMX001) in a lethal mousepox model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. Brincidofovir | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Tembexa (brincidofovir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 12. academic.oup.com [academic.oup.com]

- 13. The efficacy and pharmacokinetics of brincidofovir for the treatment of lethal rabbitpox virus infection: a model of smallpox disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Stage Research of CMX001 (Brincidofovir)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CMX001, known as Brincidofovir, is a lipid conjugate of cidofovir, an acyclic nucleotide analog of deoxycytidine monophosphate.[1] Developed to improve upon the therapeutic profile of cidofovir, Brincidofovir exhibits broad-spectrum activity against all five families of double-stranded DNA (dsDNA) viruses that cause human disease.[2][3] Its unique structure, which conjugates cidofovir to a lipid molecule, enhances its oral bioavailability and cellular uptake while reducing the nephrotoxicity associated with its parent compound.[2][4] This design allows for higher intracellular concentrations of the active antiviral metabolite, cidofovir diphosphate, leading to significantly greater in vitro potency.[4][5] This technical guide provides a comprehensive overview of the early-stage research on CMX001, summarizing its mechanism of action, preclinical efficacy, pharmacokinetic profile, and foundational experimental protocols.

Mechanism of Action

Brincidofovir's antiviral activity is a result of a multi-step intracellular conversion process that ultimately targets viral DNA replication.[2]

-

Cellular Uptake : As a lipid conjugate, CMX001 is designed to mimic a natural lipid, lysophosphatidylcholine, enabling it to be taken up by cells using endogenous lipid uptake pathways.[1][6] This mechanism facilitates efficient entry into virus-infected cells.[7]

-

Intracellular Conversion : Once inside the cell, the lipid ester linkage of Brincidofovir is cleaved by cellular enzymes, such as phospholipases, to release cidofovir.[1][2][3]

-

Phosphorylation : The liberated cidofovir is then phosphorylated by cellular kinases in two successive steps, first to cidofovir monophosphate and subsequently to the pharmacologically active antiviral, cidofovir diphosphate (CDV-PP).[1][2][3]

-

Inhibition of Viral DNA Polymerase : Cidofovir diphosphate acts as a competitive substrate inhibitor of viral DNA polymerase.[4] It mimics the natural deoxycytidine triphosphate (dCTP) and is incorporated into the elongating viral DNA strand.[2] Because cidofovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, its incorporation results in the termination of the DNA chain, effectively halting viral DNA synthesis and subsequent viral replication.[2]

This targeted intracellular activation and accumulation of the active metabolite is a key advantage of Brincidofovir, contributing to its enhanced potency and improved safety profile compared to cidofovir.[2][4]

References

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of Brincidofovir? [synapse.patsnap.com]

- 3. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. | BioWorld [bioworld.com]

- 6. Brincidofovir | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oral Brincidofovir Therapy for Monkeypox Outbreak: A Focused Review on the Therapeutic Potential, Clinical Studies, Patent Literature, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of CMX001 (Brincidofovir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CMX001, also known as Brincidofovir, is a broad-spectrum antiviral agent with potent activity against double-stranded DNA (dsDNA) viruses. It is a lipid-conjugate prodrug of cidofovir, a nucleotide analog antiviral. This design enhances its oral bioavailability and intracellular penetration, leading to greater potency and a more favorable safety profile compared to its parent compound. This guide provides a comprehensive overview of the pharmacology of CMX001, including its mechanism of action, pharmacokinetic profile, in vitro and in vivo efficacy, and the methodologies of key experimental studies.

Mechanism of Action

CMX001 is a lipid conjugate of cidofovir, specifically 1-O-hexadecyloxypropyl-cidofovir. This lipid component facilitates its entry into host cells. Once intracellular, the lipid moiety is cleaved, releasing cidofovir. Host cell kinases then phosphorylate cidofovir to its active diphosphate form, cidofovir diphosphate (CDV-PP). CDV-PP acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and subsequent inhibition of viral replication.[1][2]

Caption: Intracellular activation pathway of CMX001.

Pharmacokinetics

CMX001 exhibits distinct pharmacokinetic properties compared to cidofovir, primarily due to its lipid conjugation.

Absorption and Bioavailability

CMX001 is orally bioavailable. Studies in healthy volunteers have demonstrated that it is readily absorbed following oral administration.[3]

Distribution

Following administration, CMX001 is distributed throughout the body. The lipid conjugate nature allows for efficient uptake into cells.

Metabolism

As described in the mechanism of action, CMX001 is metabolized intracellularly to cidofovir and then to the active cidofovir diphosphate.[2]

Excretion

Information on the excretion of CMX001 and its metabolites is still being fully elucidated.

Table 1: Pharmacokinetic Parameters of CMX001 in Healthy Adult Volunteers (Single Oral Dose) [3]

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |

| 25 µg/kg | 2.3 | 2.0 | 18.5 |

| 50 µg/kg | 4.5 | 2.0 | 36.4 |

| 100 µg/kg | 8.9 | 2.0 | 72.8 |

| 200 µg/kg | 17.8 | 2.0 | 145.6 |

In Vitro Antiviral Activity

CMX001 has demonstrated potent in vitro activity against a wide range of dsDNA viruses.

Table 2: In Vitro Efficacy (EC50) of CMX001 Against Various dsDNA Viruses [1][4]

| Virus Family | Virus | Cell Line | EC50 (µM) |

| Poxviridae | Variola virus | - | 0.07 |

| Vaccinia virus | - | 0.07 | |

| Monkeypox virus | - | - | |

| Ectromelia virus | - | - | |

| Rabbitpox virus | - | - | |

| Herpesviridae | Cytomegalovirus (CMV) | - | 0.0004 |

| Herpes Simplex Virus (HSV) | - | - | |

| Adenoviridae | Adenovirus | - | 0.02 |

| Polyomaviridae | BK virus | - | 0.045 |

| JC virus | - | 0.045 | |

| Papillomaviridae | Papillomavirus | - | 17 |

In Vivo Efficacy

The efficacy of CMX001 has been evaluated in several animal models of dsDNA virus infections and in human clinical trials.

Animal Models

Table 3: Efficacy of CMX001 in Animal Models of Orthopoxvirus Infection [5][6][7][8][9][10][11][12]

| Animal Model | Virus | Dosing Regimen | Outcome |

| Rabbit | Rabbitpox Virus | 20 mg/kg once daily for 5 days, initiated 1 day prior to infection | 100% protection from lethal disease |

| Mouse | Ectromelia Virus (Mousepox) | 10 mg/kg followed by 2.5 mg/kg every other day for 14 days, initiated up to 5 days post-infection | 100% protection from mortality |

| Prairie Dog | Monkeypox Virus | Not specified | - |

Human Clinical Trials

Table 4: Summary of Key Clinical Trials of CMX001 [13][14][15][16][17][18][19][20][21]

| Trial Identifier | Indication | Phase | Dosing Regimen | Key Findings |

| NCT01769170 | CMV Prophylaxis in HCT Recipients | 3 | 100 mg twice weekly | Did not significantly reduce the rate of clinically significant CMV infection. Associated with higher rates of gastrointestinal adverse events. |

| NCT01143181 | Adenovirus Infection in HCT Recipients | 2 | 100 mg twice weekly or 200 mg once weekly | Showed a dose-dependent antiviral effect, with the twice-weekly regimen being more effective in reducing viral load. |

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Caption: Workflow for a plaque reduction assay.

Methodology:

-

Host cells susceptible to the virus of interest are seeded into multi-well plates and grown to confluency.

-

A stock solution of CMX001 is serially diluted to create a range of concentrations.

-

The cell monolayers are infected with a standardized amount of virus.

-

After a brief incubation period to allow for viral entry, the virus-containing medium is removed and replaced with medium containing the various concentrations of CMX001.

-

The plates are incubated for a period sufficient for viral plaques (zones of cell death) to develop.

-

The cells are then fixed and stained to visualize the plaques.

-

The number of plaques in each well is counted, and the concentration of CMX001 that inhibits plaque formation by 50% (EC50) is calculated.

Rabbitpox Lethal Challenge Model

Caption: Experimental workflow for the rabbitpox model.

Methodology:

-

New Zealand White rabbits are acclimated to the laboratory environment.

-

Rabbits are infected with a pre-determined lethal dose of Rabbitpox virus, typically via intradermal injection.[6]

-

At a specified time point post-infection (e.g., upon the appearance of lesions), animals are randomized to receive either oral CMX001 at various doses or a placebo.[6]

-

Animals are monitored daily for clinical signs of disease, including the development and progression of lesions, changes in body weight, and general morbidity.

-

The primary endpoint is survival, and the study is typically continued until a pre-defined endpoint is reached in the control group.

-

Survival data are analyzed to determine the efficacy of CMX001 in preventing mortality.

Safety and Tolerability

In clinical trials, the most frequently reported adverse events associated with CMX001 have been gastrointestinal in nature, including diarrhea, nausea, and vomiting.[13][20] Elevations in liver enzymes have also been observed. Unlike its parent compound, cidofovir, CMX001 has not been associated with significant nephrotoxicity.[22]

Conclusion

CMX001 (Brincidofovir) is a potent, orally bioavailable antiviral with a broad spectrum of activity against dsDNA viruses. Its unique lipid-conjugate design facilitates high intracellular concentrations of the active antiviral moiety, cidofovir diphosphate, while minimizing systemic exposure to cidofovir, thereby reducing the risk of nephrotoxicity. While clinical development for some indications has faced challenges, its efficacy in animal models of smallpox has led to its approval for this indication. Further research is ongoing to explore its full therapeutic potential.

References

- 1. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. CMX001 | CAS:444805-28-1 | Broad spectrum antiviral drug | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. mdpi.com [mdpi.com]

- 6. Efficacy of CMX001 as a Post Exposure Antiviral in New Zealand White Rabbits Infected with Rabbitpox Virus, a Model for Orthopoxvirus Infections of Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of CMX001 as a post exposure antiviral in New Zealand White rabbits infected with rabbitpox virus, a model for orthopoxvirus infections of humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental infection of prairie dogs with monkeypox virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental Infection of Prairie Dogs with Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Monkeypox Disease Transmission in an Experimental Setting: Prairie Dog Animal Model | PLOS One [journals.plos.org]

- 13. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Chimerix, Inc. Initiates Phase 3 SUPPRESS Trial of Brincidofovir (CMX001) for Prevention of Cytomegalovirus in Hematopoietic Cell Transplant Recipients - BioSpace [biospace.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. hra.nhs.uk [hra.nhs.uk]

- 20. Brincidofovir for Asymptomatic Adenovirus Viremia in Pediatric and Adult Allogeneic Hematopoietic Cell Transplant Recipients: A Randomized Placebo-Controlled Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Study to Assess Brincidofovir Treatment of Serious Diseases or Conditions Caused by Double-stranded DNA Viruses [clinicaltrials.stanford.edu]

- 22. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for CMX001 (Brincidofovir)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and key data related to CMX001, also known as Brincidofovir (BCV). CMX001 is an orally bioavailable lipid conjugate of the nucleotide analog cidofovir (CDV) with broad-spectrum activity against double-stranded DNA (dsDNA) viruses.[1][2][3]

Mechanism of Action

CMX001 is a prodrug that leverages the body's natural lipid uptake pathways to enter cells.[4] Once inside the cell, the lipid moiety is cleaved by phospholipases, releasing cidofovir.[2][5][6] Cellular kinases then phosphorylate cidofovir twice to form the active antiviral agent, cidofovir diphosphate (CDV-PP).[2][5][6][7] CDV-PP acts as a competitive inhibitor of the viral DNA polymerase, serving as an alternative substrate that, upon incorporation, terminates viral DNA chain elongation and thus inhibits viral replication.[4][5][7]

Caption: Mechanism of action of CMX001 (Brincidofovir).

In Vitro Efficacy Data

CMX001 demonstrates significantly greater in vitro potency against a wide range of dsDNA viruses compared to its parent compound, cidofovir. This enhanced activity is attributed to its efficient cellular uptake.[5]

| Virus Family | Virus | CMX001 EC50 (µM) | Cidofovir EC50 (µM) | Fold Enhancement (CDV/CMX001) |

| Poxviridae | Variola Virus | 0.11 | 30 | 271 |

| Vaccinia Virus | 0.06 | 12 | 200 | |

| Monkeypox Virus | 0.06 | 15 | 250 | |

| Ectromelia Virus | 0.25 | 6 | 24 | |

| Cowpox Virus | 0.05 | 10 | 200 | |

| Herpesviridae | Cytomegalovirus (CMV) | 0.004 | 0.5 | 125 |

| Herpes Simplex Virus 1 (HSV-1) | 0.02 | 5 | 250 | |

| Varicella-Zoster Virus (VZV) | 0.01 | 1 | 100 | |

| Adenoviridae | Adenovirus (AdV) | 0.01 | 2 | 200 |

| Polyomaviridae | BK Virus (BKV) | 0.002 | 0.8 | 400 |

EC50 (Half-maximal effective concentration) values are approximate and can vary depending on the specific viral strain and cell line used.[2][5]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to determine the half-maximal effective concentration (EC50) of CMX001 against a specific virus.

Caption: General workflow for an in vitro plaque reduction assay.

Detailed Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., BSC-40 for variola virus) in 96-well plates to achieve a confluent monolayer.[2][6]

-

Compound Preparation: Prepare serial 2-fold dilutions of CMX001 in culture medium. A common starting concentration is 10 µM.[2][8]

-

Virus Infection: Infect the confluent cell monolayers with the virus at a predetermined multiplicity of infection (MOI), for example, 0.1.[2][8] Allow the virus to adsorb for 1 hour at 35.5°C and 6% CO2.[2][6]

-

Compound Addition: After the adsorption period, remove the viral inoculum and add fresh culture medium containing the various concentrations of CMX001. Include appropriate controls (virus only and cells only).

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until clear plaques are visible in the virus control wells.

-

Plaque Visualization and Counting: Aspirate the medium and stain the cells with a solution such as 0.1% crystal violet in 20% ethanol. After a brief incubation, wash the plates and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Determine the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is the concentration of CMX001 that reduces the number of plaques by 50%.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol determines the concentration of CMX001 that is toxic to the host cells, which is crucial for calculating the selectivity index (SI).

Detailed Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density.[9]

-

Compound Addition: Add serial dilutions of CMX001 to the wells. Include "cells only" (no drug) and "no cells" (media only) controls.[9]

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the plate for 1-4 hours to allow for the conversion of MTS to formazan by viable cells. Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of CMX001 that reduces cell viability by 50%. The selectivity index is then calculated as CC50 / EC50.

Animal Efficacy Studies

CMX001 has demonstrated significant efficacy in various animal models of orthopoxvirus infections, even when treatment is delayed.

| Animal Model | Virus | CMX001 Dose | Treatment Initiation | Outcome |

| Rabbit | Rabbitpox Virus | 10 mg/kg/day for 5 days | 4 days post-infection | 100% survival (vs. 0% in placebo)[5] |

| Mouse | Ectromelia Virus | 10 mg/kg loading dose, then 2.5 mg/kg every other day | Up to 5 days post-infection | 100% protection against mortality[10] |

| Mouse | Cowpox Virus | 10 mg/kg/day for 5 days | 4 hours post-infection | 100% protection[5] |

| Mouse (intranasal) | Herpes Simplex Virus 1 (HSV-1) | 2.5 - 5 mg/kg once daily | 48 hours post-inoculation | Significant reduction in mortality[11] |

General Protocol for Murine Efficacy Study (Intranasal Infection):

-

Animal Model: Use a susceptible mouse strain, such as BALB/c or A/Ncr mice.[10][11]

-

Virus Challenge: Inoculate mice intranasally with a lethal dose of the virus (e.g., Ectromelia virus or HSV-1).[10][11]

-

Compound Preparation and Administration: Prepare CMX001 in a suitable vehicle (e.g., 0.4% carboxymethylcellulose).[11] Administer the drug orally via gavage at the predetermined dose and schedule.

-

Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, lesions, mortality) for a specified period (e.g., 21 days).

-

Data Collection and Analysis: Record survival rates and mean day to death.[11] Statistical analysis (e.g., log-rank test) can be used to compare survival curves between treated and control groups. In some studies, viral titers in tissues like the lungs, spleen, and liver are determined at various time points.[10]

Clinical Trial Protocols

CMX001 (Brincidofovir) has been evaluated in numerous clinical trials for the treatment and prevention of various dsDNA virus infections. Dosing regimens have varied depending on the patient population and the viral infection being targeted.

-

General Dosing: Oral administration of Brincidofovir has been studied at doses ranging from 100 mg to 200 mg, administered either once or twice weekly.[4][12][13]

-

Pediatric Dosing: Weight-based dosing has been employed for pediatric patients, for instance, 2 mg/kg twice weekly for those under 50 kg.[12][14]

-

Treatment Duration: Treatment duration in clinical trials has typically been up to 11-12 weeks, with possibilities for extension based on clinical response and viral load measurements.[12][13][15]

For specific and detailed clinical trial protocols, it is recommended to consult clinical trial registries such as ClinicalTrials.gov, referencing trial identifiers like NCT02596997, NCT01143181, and NCT02087306.[13][14][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brincidofovir (CMX001) Toxicity Associated with Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity from GVHD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Efficacy of therapeutic intervention with an oral ether–lipid analogue of cidofovir (CMX001) in a lethal mousepox model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of CMX001 Against Herpes Simplex Virus Infections in Mice and Correlations with Drug Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Trial | Moss Lab | Stanford Medicine [med.stanford.edu]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose Escalation Study Of The Safety, Tolerability And Ability Of CMX001 To Prevent Or Control CMV Infection In R+ Hematopoietic Stem Cell Transplant Recipients | Dana-Farber Cancer Institute [dana-farber.org]

- 16. Expanded Access Protocol to Provide Brincidofovir for the Treatment of Serious Adenovirus Infection or Disease [stanfordhealthcare.org]

Application Notes and Protocols for CMX001 (Brincidofovir) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of CMX001 (Brincidofovir), a lipid conjugate of cidofovir, in in vitro cell culture experiments. CMX001 is a broad-spectrum antiviral agent effective against a variety of double-stranded DNA (dsDNA) viruses.[1][2] Its lipophilic nature facilitates enhanced cellular uptake compared to its parent compound, cidofovir.[3]

Mechanism of Action

CMX001 enters the cell and is subsequently cleaved to release cidofovir. Cellular enzymes then phosphorylate cidofovir to its active diphosphate form (cidofovir diphosphate).[4] This active metabolite acts as a competitive inhibitor of viral DNA polymerase, becoming incorporated into the growing viral DNA chain and causing premature chain termination, thus inhibiting viral replication.[4]

Caption: Intracellular activation of CMX001 and its mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro efficacy (EC50) and cytotoxicity (CC50) of CMX001 against various dsDNA viruses in different cell lines.

Table 1: Antiviral Efficacy of CMX001 (EC50)

| Virus Family | Virus | Cell Line | EC50 (µM) |

| Poxviridae | Variola Virus (average of 5 strains) | Not Specified | 0.11 |

| Poxviridae | Other Orthopoxviruses | Not Specified | 0.07 - 0.8 |

| Herpesviridae | Herpes Simplex Virus | Not Specified | 0.0004 |

| Adenoviridae | Adenovirus | Not Specified | 0.02 |

| Polyomaviridae | JC Virus | Human Fetal Brain SVG Cells | 0.045 |

| Polyomaviridae | BK Polyomavirus | Primary Human Urothelial Cells | 0.27 |

| Polyomaviridae | Murine Polyomavirus (MuPyV) | Primary Mouse Kidney Cells | 0.515 |

| Polyomaviridae | Murine Polyomavirus (MuPyV) | Primary Mouse Brain Cortical Cells | 0.00915 |

| Papillomaviridae | Papillomavirus | Not Specified | 17 |

Table 2: Cytotoxicity of CMX001 (CC50)

| Cell Line | CC50 (µM) |

| Primary Porcine Alveolar Macrophages | 58 |

| Primary Mouse Cortical Cells | 112 |

| Human Fetal Brain SVG Cells | > 0.1 (minimal cytotoxic effects observed at 0.01-0.1 µM) |

Experimental Protocols

Preparation of CMX001 Stock Solution

Note: CMX001 has limited solubility in aqueous solutions. Proper solvent selection and preparation are crucial for accurate experimental results.

Materials:

-

CMX001 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

Protocol:

-

Calculate the required amount of CMX001 powder to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aseptically weigh the CMX001 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex the solution thoroughly until the CMX001 is completely dissolved. Gentle warming (37°C) may aid in dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Virus Yield Reduction Assay

This assay quantifies the ability of CMX001 to inhibit the production of infectious viral particles.

Caption: Workflow for a Virus Yield Reduction Assay.

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

CMX001 stock solution

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Sterile PBS

Protocol:

-

Cell Seeding: Seed a 96-well plate with the appropriate host cells at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare a series of dilutions of the CMX001 stock solution in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest CMX001 concentration).

-

Virus Infection: When the cell monolayer is confluent, remove the culture medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the CMX001 dilutions to the respective wells.

-

Incubation: Incubate the plate for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

-

Harvesting: At the end of the incubation period, collect the supernatant from each well.

-

Titration: Determine the viral titer in the harvested supernatants using a standard method such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.

-

Data Analysis: Calculate the percent reduction in viral yield for each CMX001 concentration compared to the vehicle control. Determine the EC50 value, which is the concentration of CMX001 that reduces the viral yield by 50%.

Cytotoxicity Assay (Resazurin-Based)

This assay assesses the effect of CMX001 on the viability of uninfected cells.

Caption: Workflow for a Resazurin-Based Cytotoxicity Assay.

Materials:

-

Host cell line used in antiviral assays

-

CMX001 stock solution

-

Cell culture medium and supplements

-

96-well cell culture plates (opaque-walled for fluorescence)

-

Resazurin sodium salt solution

-

Sterile PBS

Protocol:

-